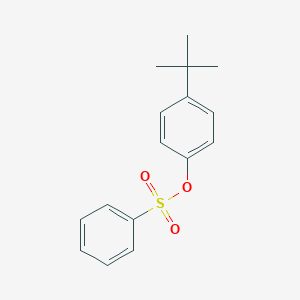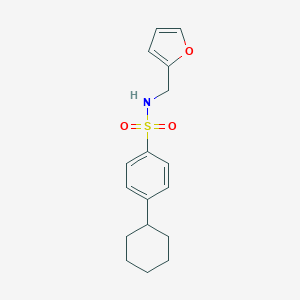![molecular formula C12H21N3O2S B261725 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is a chemical compound that belongs to the class of sulfonylpiperidines. This compound has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has been used in scientific research for various applications. One of the primary applications of this compound is in the field of neuroscience. It has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential as a pain reliever, as it has been shown to have analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes in the brain, which are involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. By inhibiting these enzymes, 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine may increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and pain relief.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine has several biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect the brain from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine in lab experiments is its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in other areas of medicine. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine. One area of research is the further exploration of its potential as a therapeutic agent for the treatment of neurodegenerative disorders and pain relief. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Other areas of research may include the development of new synthesis methods for this compound and the exploration of its potential in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine involves the reaction of 4-methylpiperidine with trimethylpyrazole and sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a pure compound.
Propiedades
Nombre del producto |
4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine |
|---|---|
Fórmula molecular |
C12H21N3O2S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
4-methyl-1-(3,4,5-trimethylpyrazol-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C12H21N3O2S/c1-9-5-7-14(8-6-9)18(16,17)15-12(4)10(2)11(3)13-15/h9H,5-8H2,1-4H3 |
Clave InChI |
OURWRGVTHHYWNJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)




![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

